molecular formula C23H20N4O4 B11786195 methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate

methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate

Cat. No.: B11786195
M. Wt: 416.4 g/mol
InChI Key: YLDNMKKGMRLQFN-CFRMEGHHSA-N
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Description

Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate is a synthetic benzimidazole derivative characterized by a complex hybrid structure. The compound features a benzimidazole core substituted with a methyl carboxylate group at position 4 and a hydroxyphenyl-hydrazinylidene moiety at position 2. Its stereochemistry is defined by the (Z)-configuration of the hydrazinylidene group, which likely influences its biological activity and molecular interactions .

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C23H20N4O4/c1-31-22(28)19-7-4-8-20-21(19)27(23(29)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24-26-30/h2-13,26,30H,14H2,1H3,(H,25,29)/b24-13-

InChI Key

YLDNMKKGMRLQFN-CFRMEGHHSA-N

Isomeric SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4/C=N\NO

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo derivatives of the hydroxyhydrazinylidene moiety.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyhydrazinylidene moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzimidazole core can interact with DNA, potentially leading to anti-cancer effects by interfering with DNA replication and transcription .

Comparison with Similar Compounds

Methyl (2Z)-2-(2-Fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione

Key Similarities :

  • Core Structure : Both compounds contain a conjugated system with a benzylidene group and a heterocyclic core (benzimidazole vs. pyridinedione).
  • Substituents : Methoxy and methyl groups are present in both, which modulate solubility and bioavailability .
    Key Differences :
  • Bioactivity : The pyridinedione derivative is reported in crystallographic studies but lacks explicit bioactivity data, whereas benzimidazoles are often associated with antimicrobial or anticancer properties .
  • Functional Groups : The target compound’s hydroxyhydrazinylidene group may enhance metal-chelating capacity, unlike the pyridinedione’s ketone-dominated reactivity .

Ferroptosis-Inducing Compounds (FINs)

The compound’s hydrazone group resembles motifs in ferroptosis inducers (FINs), such as erastin analogs. FINs trigger iron-dependent lipid peroxidation, a mechanism exploited in cancer therapy. Notably, certain synthetic FINs exhibit higher selectivity for oral squamous cell carcinoma (OSCC) cells over normal cells, a property that could extend to the target compound if its redox-active hydrazone moiety interacts with cellular iron pools .

Data-Driven Comparative Analysis

Property Target Compound Pyridinedione Analog Natural Benzimidazole
Molecular Formula C₂₄H₂₀N₄O₄ C₂₃H₂₀FNO₅ Variable (e.g., C₁₄H₁₂N₂O₂)
Molecular Weight (g/mol) 428.45 409.41 ~240–300
Key Functional Groups Benzimidazole, methyl carboxylate, (Z)-hydrazinylidene Pyridinedione, benzylidene, methoxy Simple benzimidazole, hydroxyl
Bioactivity Hypothesized: Anticancer (via ferroptosis) or antimicrobial Undocumented Insecticidal, moderate cytotoxicity
Synthesis Complexity High (multi-step organic synthesis, stereochemical control) Moderate (crystallographically characterized) Low (plant extraction)

Research Implications and Gaps

  • Structural Insights : Crystallographic tools like SHELX and ORTEP-3 could resolve the target compound’s 3D conformation, aiding in docking studies for drug design.
  • Synthetic Optimization : Modular synthesis routes—similar to those for pyridinediones —could improve yield and purity.

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